(5-Chlorothiophen-2-yl)methanethiol
Overview
Description
(5-Chlorothiophen-2-yl)methanethiol is an organosulfur compound with the molecular formula C5H5ClS2 It is characterized by the presence of a thiophene ring substituted with a chlorine atom at the 5-position and a methanethiol group at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-Chlorothiophen-2-yl)methanethiol typically involves the chlorination of thiophene followed by the introduction of a methanethiol group. One common method includes the reaction of 5-chlorothiophene-2-carbaldehyde with hydrogen sulfide in the presence of a reducing agent such as sodium borohydride. The reaction is usually carried out in an inert atmosphere to prevent oxidation.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and stringent control of reaction conditions to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
(5-Chlorothiophen-2-yl)methanethiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to form the corresponding thiol or sulfide.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or alkoxides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often require a base such as sodium hydroxide or potassium carbonate.
Major Products
Oxidation: Disulfides, sulfonic acids.
Reduction: Thiols, sulfides.
Substitution: Various substituted thiophenes depending on the nucleophile used.
Scientific Research Applications
(5-Chlorothiophen-2-yl)methanethiol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor in the synthesis of drugs targeting specific molecular pathways.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of (5-Chlorothiophen-2-yl)methanethiol depends on its specific application. In biological systems, it may interact with thiol-containing enzymes or proteins, leading to inhibition or activation of specific pathways. The chlorine and thiol groups can form covalent bonds with target molecules, altering their function and activity.
Comparison with Similar Compounds
Similar Compounds
(5-Chlorothiophen-2-yl)methanamine: Similar structure but with an amine group instead of a thiol.
(5-Chlorothiophen-2-yl)methanol: Contains a hydroxyl group instead of a thiol.
(5-Chlorothiophen-2-yl)methyl chloride: Features a chlorine atom instead of a thiol.
Uniqueness
(5-Chlorothiophen-2-yl)methanethiol is unique due to the presence of both a chlorine atom and a thiol group, which confer distinct reactivity and potential for diverse chemical transformations. This combination makes it a valuable intermediate in organic synthesis and a versatile compound for various applications.
Properties
IUPAC Name |
(5-chlorothiophen-2-yl)methanethiol | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5ClS2/c6-5-2-1-4(3-7)8-5/h1-2,7H,3H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MNAVPHKXCHSTIN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC(=C1)Cl)CS | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5ClS2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60622565 | |
Record name | (5-Chlorothiophen-2-yl)methanethiol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60622565 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.7 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
61675-73-8 | |
Record name | (5-Chlorothiophen-2-yl)methanethiol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60622565 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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